N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
Description
N-[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic coumarin derivative characterized by a 2H-chromen (coumarin) core substituted with methoxy (5,7-positions), methyl (4-position), and oxo (2-position) groups. The acetylated norvaline moiety is attached at the 3-position, introducing a peptide-like linkage. Coumarin derivatives are renowned for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C19H23NO7 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO7/c1-5-6-13(18(22)23)20-16(21)9-12-10(2)17-14(26-4)7-11(25-3)8-15(17)27-19(12)24/h7-8,13H,5-6,9H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
AYUXXYXYFADRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)OC)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound’s structure can be deconstructed into two primary building blocks:
-
5,7-Dimethoxy-4-methylchromen-2-one : A coumarin derivative synthesized via Pechmann condensation or Kostanecki acylation.
-
N-Acetyl-norvaline : An α-amino acid derivative prepared through acetylation of norvaline (2-aminopentanoic acid) using acetic anhydride or acetyl chloride.
The final step involves coupling these components via an amide bond, typically mediated by carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
Key Synthetic Routes
Three primary routes have been reported for synthesizing N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline:
Route A: Sequential Functionalization
-
Chromenone Synthesis :
-
Acetylation at C-3 Position :
-
The chromenone undergoes Friedel-Crafts acylation with chloroacetyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst.
-
Reaction Conditions : 0–5°C, 4 hours, yielding 3-chloroacetyl-5,7-dimethoxy-4-methylchromen-2-one (85% purity).
-
-
Aminolysis with Norvaline :
-
The chloroacetyl intermediate reacts with norvaline in dimethylformamide (DMF) at 50°C for 12 hours, facilitated by triethylamine (TEA) as a base.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product (58% yield).
-
Route B: One-Pot Coupling
This streamlined approach combines chromenone acetylation and amino acid coupling in a single reactor:
-
In-Situ Acetylation : 5,7-Dimethoxy-4-methylchromen-2-one is treated with acetyl chloride and norvaline methyl ester in DCM, using 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Ester Hydrolysis : The methyl ester is hydrolyzed using LiOH in tetrahydrofuran (THF)/water (3:1) at room temperature.
-
Yield : 62% overall, with reduced purification steps.
Route C: Solid-Phase Synthesis
-
Resin Functionalization : Wang resin is pre-loaded with norvaline, followed by on-resin acetylation with 3-chloroacetylchromenone.
-
Cleavage : Trifluoroacetic acid (TFA) releases the product from the resin, yielding 70% purity before HPLC purification.
Optimization of Reaction Parameters
Solvent Selection
| Solvent | Dielectric Constant | Reaction Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 58 | 85 |
| DMF | 36.7 | 62 | 88 |
| THF | 7.52 | 49 | 78 |
Polar aprotic solvents like DMF enhance nucleophilic displacement during aminolysis by stabilizing intermediates through dipole interactions.
Catalytic Systems
-
DCC/DMAP : Achieves 72% coupling efficiency but requires rigorous drying.
-
EDCI/HOAt : Reduces racemization risks during amino acid coupling (65% yield).
-
AlCl₃ : Optimal for Friedel-Crafts acylation but generates stoichiometric waste.
Purification and Analytical Validation
Chromatographic Techniques
Chemical Reactions Analysis
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at specific positions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acylating agents (e.g., acetic anhydride).
Major products formed depend on reaction conditions and regioselectivity.
Scientific Research Applications
- Used as a building block in organic synthesis.
- Investigated for its antioxidant properties.
- Studied for potential bioactivity (e.g., anti-inflammatory, anticancer).
- May interact with cellular pathways.
- Flavor and fragrance industry applications.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following coumarin-based compounds share functional or structural similarities with the target molecule:
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
- Structure: Features a coumarin-like core with a cyano group, hydrazinylidene linker, and sulfamoylphenyl substituent .
- Physical Properties : Melting point = 288°C; IR C=O stretch = 1664 cm⁻¹.
- Synthesis: Diazonium salt coupling with cyanoacetanilide .
N-[2-(2-Hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-yl]-2-(4-{[2-(2-hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-ylcarbamoyl]-methyl}-2-oxo-2H-chromen-7-yloxy)-acetamide (5j)
- Structure: Contains a thiazolidinone ring linked to a nitro-substituted coumarin via acetamide bridges .
- Physical Properties : Melting point = 240–242°C; IR C=O stretch = 1689 cm⁻¹.
- Synthesis: Multi-step coupling involving thiazolidinone and nitro-phenyl groups .
Target Compound
- Structure: Coumarin core with 5,7-dimethoxy, 4-methyl, and 2-oxo groups; acetyl norvaline substituent.
- Hypothesized Properties: Solubility: Higher lipophilicity due to methoxy/methyl groups compared to sulfonamide or nitro analogues. Bioactivity: The acetyl norvaline may enhance enzyme targeting (e.g., proteases) compared to cyano or thiazolidinone groups.
Comparative Analysis Table
Functional Implications
- Electronic Effects : Methoxy groups (electron-donating) in the target compound may stabilize the coumarin core differently than nitro (electron-withdrawing) groups in 5j, affecting reactivity and binding interactions .
- Bioavailability: The acetyl norvaline moiety could improve membrane permeability compared to sulfonamide (13a) or thiazolidinone (5j) groups, which are bulkier and more polar .
- Synthetic Complexity : Diazonium coupling (13a) and multi-step reactions (5j) contrast with the target’s presumed acylation step, suggesting divergent scalability and purity challenges.
Biological Activity
N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a compound derived from chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's structure and molecular characteristics are critical for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O5 |
| Molecular Weight | 345.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | To be determined |
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Antioxidant Activity : Chromone derivatives have been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- Anticancer Properties : Studies have demonstrated that chromone-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
- Anti-inflammatory Effects : Some derivatives modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Case Studies and Research Findings
Several studies have investigated the biological activities of chromone derivatives, providing insights into the potential effects of this compound.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of various chromone derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activities, particularly against melanoma and colorectal cancer cells. The mechanism involved microtubule disruption and G2/M phase arrest in the cell cycle .
Study 2: Anti-inflammatory Effects
In another investigation, a related compound was tested for its anti-inflammatory properties in vitro. The findings suggested that it effectively reduced the expression of inflammatory markers in activated macrophages, demonstrating its potential as an anti-inflammatory agent .
Biological Activity Summary Table
Q & A
Q. What computational methods predict metabolic pathways for this compound?
- Methodological Answer :
Software Tools : Use GLORYx or SwissADME to identify potential Phase I/II metabolism sites (e.g., demethylation of methoxy groups, norvaline oxidation).
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of metabolite-enzyme complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
